1-Chloro-4-iododibenzo[b,d]furan
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Overview
Description
1-Chloro-4-iododibenzo[b,d]furan is an organic compound with the molecular formula C12H6ClIO It is a derivative of dibenzofuran, where the hydrogen atoms at positions 1 and 4 are replaced by chlorine and iodine atoms, respectively
Preparation Methods
1-Chloro-4-iododibenzo[b,d]furan can be synthesized through several methods:
Halogenation of Dibenzofuran: This method involves the selective halogenation of dibenzofuran. The process typically uses chlorine and iodine as halogenating agents under controlled conditions to achieve the desired substitution pattern.
Cross-Coupling Reactions: Another approach involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a dibenzofuran derivative is reacted with appropriate halogenated reagents in the presence of a palladium catalyst.
Industrial Production: On an industrial scale, the synthesis of this compound may involve multi-step processes that ensure high yield and purity. .
Chemical Reactions Analysis
1-Chloro-4-iododibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can also undergo coupling reactions, such as the Heck reaction, where it reacts with alkenes in the presence of a palladium catalyst to form new carbon-carbon bonds
Scientific Research Applications
1-Chloro-4-iododibenzo[b,d]furan has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Medicinal Chemistry: Researchers are exploring its potential as a precursor in the synthesis of pharmaceutical compounds. Its structural framework can be modified to develop new drugs with improved efficacy and reduced side effects.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its aromatic structure and halogen substituents
Mechanism of Action
The mechanism of action of 1-chloro-4-iododibenzo[b,d]furan depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form new chemical bonds. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
1-Chloro-4-iododibenzo[b,d]furan can be compared with other halogenated dibenzofurans:
1-Chloro-4-bromodibenzo[b,d]furan: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and physical properties due to the difference in halogen size and electronegativity.
1-Chloro-4-fluorodibenzo[b,d]furan: Contains a fluorine atom instead of iodine. Fluorine’s high electronegativity and small size can lead to distinct chemical behavior and applications.
1-Bromo-4-iododibenzo[b,d]furan: Has a bromine atom at position 1 and an iodine atom at position 4. .
Properties
Molecular Formula |
C12H6ClIO |
---|---|
Molecular Weight |
328.53 g/mol |
IUPAC Name |
1-chloro-4-iododibenzofuran |
InChI |
InChI=1S/C12H6ClIO/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H |
InChI Key |
VEXWVAGAINHUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)I)Cl |
Origin of Product |
United States |
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